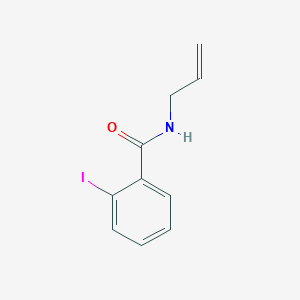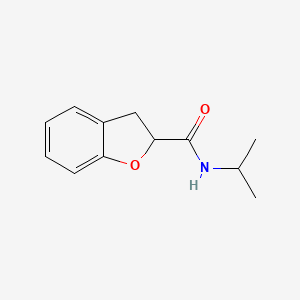
N-(1-phenylethyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
説明
The compound "N-(1-phenylethyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide" is a part of a broader class of compounds known as hydrazinecarbothioamides. These compounds have been extensively studied for their diverse chemical properties and potential applications in various fields, excluding drug use and dosage information as per the guidelines provided.
Synthesis Analysis
The synthesis of hydrazinecarbothioamides typically involves the reaction between phenylhydrazine and isothiocyanates. This process can be carried out through different methods, including stirring at room temperature, microwave irradiation, or mechanochemical grinding, with quantitative yields often obtained for the latter technique (Sousa-Pereira et al., 2018).
Molecular Structure Analysis
The molecular structure of hydrazinecarbothioamide derivatives has been elucidated through various techniques such as single crystal X-ray diffraction. These analyses reveal that the compounds can exist in different tautomeric forms and exhibit specific bonding patterns, including hydrogen bonding interactions that stabilize the crystal structure (Sivajeyanthi et al., 2017).
Chemical Reactions and Properties
Hydrazinecarbothioamides react with various reagents to form a wide range of products, including heterocyclic rings. These reactions are influenced by factors such as temperature and the nature of the starting materials. The products obtained from these reactions have been characterized using techniques like infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) (Aly et al., 2018).
Physical Properties Analysis
The physical properties of hydrazinecarbothioamide derivatives, such as their solubility, melting points, and crystal structures, have been thoroughly investigated. These properties are crucial for understanding the compound's behavior in different environments and for its potential applications (Hakimi et al., 2010).
Chemical Properties Analysis
Hydrazinecarbothioamides exhibit a range of chemical properties, including antioxidant activity and the ability to act as ligands in the formation of coordination compounds with various metals. These properties are evaluated using assays such as the DPPH method for antioxidant activity and spectroscopic techniques for studying metal complexes (Barbuceanu et al., 2014).
科学的研究の応用
Fluorescent Probing for Iron Detection
N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide demonstrates significant potential as a fluorescent sensor for the detection of Fe(III) in aqueous solutions. This application is critical for environmental and biological studies where the monitoring of iron levels is essential. The sensor exhibits a concentration-dependent fluorescence enhancement, making it a valuable tool for quantitative measurements of iron in various settings (Casanueva Marenco et al., 2012).
DNA Binding and Antimicrobial Activities
Research into N-phenylmorpholine derivatives linked with thiazole or formazan moieties, through the reaction with hydrazinecarbothioamide derivatives, reveals their capacity to bind with SS-DNA through an intercalation mode. These compounds exhibit antimicrobial and anti-cancer activities, highlighting their potential in therapeutic applications and drug development (Farghaly et al., 2020).
Inhibition of Cancer Cell Growth
Coordination compounds formed by reacting hydrazinecarbothioamides with copper and nickel have been found to inhibit the growth and propagation of myeloid human leukemia HL-60 cancer cells. This suggests a promising avenue for the development of new chemotherapy agents based on the structural framework of hydrazinecarbothioamides (Pakhontsu et al., 2014).
Anticonvulsant Properties
Benzimidazole derivatives synthesized from hydrazinecarbothioamides have shown potent anticonvulsant results in various models. This discovery opens new pathways for the creation of safer and more effective anticonvulsant medications, catering to the needs of patients with epilepsy and other seizure disorders (Bhrigu et al., 2012).
特性
IUPAC Name |
1-(1-phenylethyl)-3-(3-phenylpropanoylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-14(16-10-6-3-7-11-16)19-18(23)21-20-17(22)13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDLXRKTELKTKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NNC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylethyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl 3-methyl-5-[(4-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4585667.png)

![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dimethylphenyl)urea](/img/structure/B4585674.png)


![1-ethyl-4-(2-mercapto-4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4585691.png)
![N-ethyl-2-methoxy-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B4585699.png)
![2,2-dibromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methylcyclopropanecarboxamide](/img/structure/B4585714.png)
![N'-(3,4-dichlorophenyl)-N-{2,5-dioxo-1-[2-(trifluoromethyl)phenyl]-3-pyrrolidinyl}-N-(2-phenylethyl)thiourea](/img/structure/B4585722.png)
![N-benzyl-2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585741.png)
![4-oxo-8-propyl-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4585753.png)
![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4585774.png)
![methyl 2-{[(4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4585785.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4585793.png)